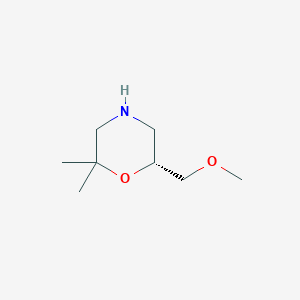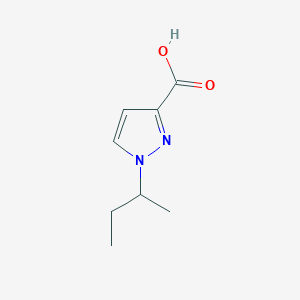
1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular weight of 168.2 . It is also known as 1-sec-butyl-1H-pyrazole-5-carboxylic acid . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of compounds similar to 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid often involves the use of butyl groups . For instance, the synthesis of sitagliptin phosphate, a drug used for the treatment of Type 2 diabetes, involves the use of butyl groups . Another example is the synthesis of a new intercalating nucleic acid analogue with pyrenol insertions .Applications De Recherche Scientifique
Synthesis and Biological Applications
Pyrazole Carboxylic Acid Derivatives : These compounds are pivotal in the synthesis of biologically active compounds in organic chemistry. Due to their versatile synthetic applicability and biological activity, pyrazole carboxylic acid derivatives stand out. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This broad spectrum of activity makes them valuable scaffolds in medicinal chemistry, guiding many scientists towards innovative drug discovery and development projects (Cetin, 2020).
Knoevenagel Condensation in Anticancer Agent Development
Knoevenagel Condensation : This reaction is crucial for generating α, β‐unsaturated ketones/carboxylic acids and has been instrumental in the development of molecules with anticancer activity. It highlights the significant utility of pyrazole derivatives in generating libraries of chemical compounds that exhibit remarkable anticancer activity across a range of targets, including DNA, microtubules, Topo‐I/II, and various kinases. This review underscores the method's efficiency in generating pharmacologically interesting molecules, predominantly for cancer therapy, providing insights into structure-activity relationships and potential interactions with target proteins (Tokala, Bora, & Shankaraiah, 2022).
Heterocyclic Compound Synthesis
Building Blocks for Heterocyclic Compounds : The reactivity of certain pyrazoline derivatives makes them valuable as building blocks for synthesizing various classes of heterocyclic compounds. This reactivity offers mild reaction conditions for generating diverse cynomethylene dyes and heterocyclic compounds, indicating the potential for more innovative transformations involving these compounds in the future (Gomaa & Ali, 2020).
Biotechnological and Pharmacological Innovations
Levulinic Acid in Drug Synthesis : Derivatives of carboxylic acids, like levulinic acid, demonstrate their utility in drug synthesis by acting as raw materials or intermediates. This flexibility highlights the potential of carboxylic acid derivatives in reducing drug synthesis costs, simplifying synthesis steps, and contributing to the development of medicinally active functional groups. Such applications are critical in the fields of cancer treatment, medical materials, and other medical domains, showcasing the broad utility of these compounds in biotechnology and pharmacology (Zhang et al., 2021).
Safety And Hazards
The safety data sheet for 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid indicates that it has some hazards associated with it. The compound has a GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-butan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6(2)10-5-4-7(9-10)8(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAUCZLFEXQTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2586187.png)

![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2586191.png)
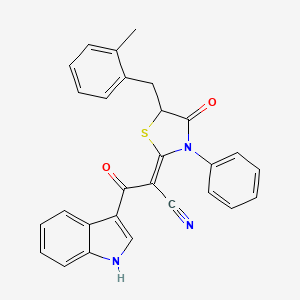
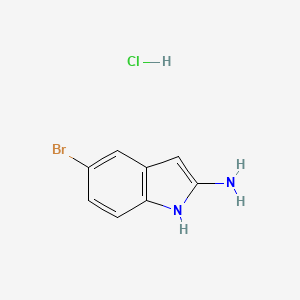
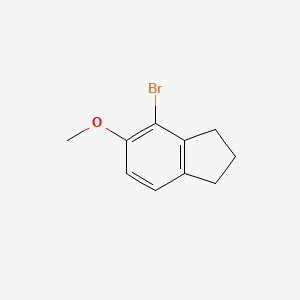
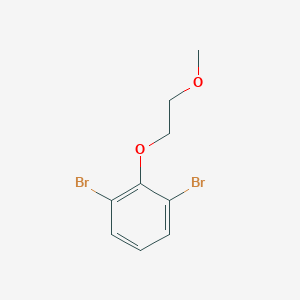
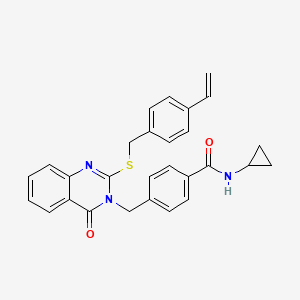
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
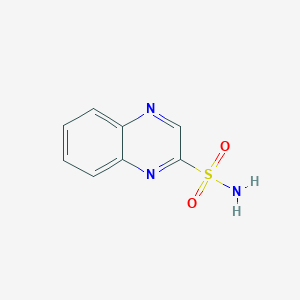
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
